molecular formula C16H14N6O2 B8525672 2H-Imidazo[4,5-c]pyridin-2-one, 4-amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-(2-oxazolyl)-

2H-Imidazo[4,5-c]pyridin-2-one, 4-amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-(2-oxazolyl)-

Cat. No. B8525672
M. Wt: 322.32 g/mol
InChI Key: NDEKCXPPYOYMCC-UHFFFAOYSA-N
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Patent
US07691877B2

Procedure details

CDI (272 mg) was added to a solution of N2,N2-dibenzyl-N4-(6-methyl-pyridin-3-ylmethyl)-6-oxazol-2-yl-pyridine-2,3,4-triamine (400 mg) in THF (10 ml). The solution was left to stir under N2 at 60° C. for 5 h. A further 3 equivalents of CDI (408 mg) were added and the reaction heated at reflux for 16 h. The reaction mixture was allowed to cool then concentrated in vacuo. The crude mixture was then dissolved in concentrated H2SO4 (5 ml) and left for 30 minutes at RT. The dark brown solution was added drop-wise onto crushed ice. The pH was adjusted to ˜8 by addition of a saturated solution of K2CO3 then the mixture was filtered. The solid obtained was washed with EtOAc (50 ml) then the organic and aqueous filtrates were transferred to a separating funnel. The layers were separated and the aqueous was re-extracted with EtOAc (50 ml). The organics were combined, dried (MgSO4) and evaporated to provide a gummy solid. This was triturated with Et2O and the solid collected by filtration and washed with Et2O, giving the title compound as an off-white solid (30 mg). 1H NMR (CDCl3, 400 MHz) □ 2.45 (s, 3H), 5.09 (s, 2H), 7.21-7.28 (m, 2H), 7.30 (s, 1H), 7.70 (dd, 1H), 7.95 (s, 1H), 8.42 (d, 1H). LCMS rt=2.29 m/z 323 [MH]+
Name
Quantity
272 mg
Type
reactant
Reaction Step One
Name
N2,N2-dibenzyl-N4-(6-methyl-pyridin-3-ylmethyl)-6-oxazol-2-yl-pyridine-2,3,4-triamine
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
408 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1N=CN([C:6](N2C=NC=C2)=[O:7])C=1.C([N:20](CC1C=CC=CC=1)[C:21]1[C:26]([NH2:27])=[C:25]([NH:28][CH2:29][C:30]2[CH:31]=[N:32][C:33]([CH3:36])=[CH:34][CH:35]=2)[CH:24]=[C:23]([C:37]2[O:38][CH:39]=[CH:40][N:41]=2)[N:22]=1)C1C=CC=CC=1>C1COCC1>[NH2:20][C:21]1[C:26]2[NH:27][C:6](=[O:7])[N:28]([CH2:29][C:30]3[CH:31]=[N:32][C:33]([CH3:36])=[CH:34][CH:35]=3)[C:25]=2[CH:24]=[C:23]([C:37]2[O:38][CH:39]=[CH:40][N:41]=2)[N:22]=1

Inputs

Step One
Name
Quantity
272 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
N2,N2-dibenzyl-N4-(6-methyl-pyridin-3-ylmethyl)-6-oxazol-2-yl-pyridine-2,3,4-triamine
Quantity
400 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C1=NC(=CC(=C1N)NCC=1C=NC(=CC1)C)C=1OC=CN1)CC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
408 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir under N2 at 60° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution was left
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture was then dissolved in concentrated H2SO4 (5 ml)
WAIT
Type
WAIT
Details
left for 30 minutes at RT
Duration
30 min
ADDITION
Type
ADDITION
Details
The dark brown solution was added drop-wise
CUSTOM
Type
CUSTOM
Details
onto crushed ice
ADDITION
Type
ADDITION
Details
The pH was adjusted to ˜8 by addition of a saturated solution of K2CO3
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
was washed with EtOAc (50 ml)
CUSTOM
Type
CUSTOM
Details
the organic and aqueous filtrates were transferred to a separating funnel
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was re-extracted with EtOAc (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide a gummy solid
CUSTOM
Type
CUSTOM
Details
This was triturated with Et2O
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=NC(=CC2=C1NC(N2CC=2C=NC(=CC2)C)=O)C=2OC=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: CALCULATEDPERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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